molecular formula C10H17N2PS B13748292 n,n'-Diethyl-p-phenylphosphonothioic diamide CAS No. 6278-47-3

n,n'-Diethyl-p-phenylphosphonothioic diamide

Cat. No.: B13748292
CAS No.: 6278-47-3
M. Wt: 228.30 g/mol
InChI Key: AHJMAIFQCPMLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Diethyl-p-phenylphosphonothioic diamide is a chemical compound with the molecular formula C10H17N2PS. It is known for its unique structure, which includes a phosphonothioic group bonded to a phenyl ring and two diethylamine groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-p-phenylphosphonothioic diamide typically involves the reaction of phenylphosphonothioic dichloride with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Phenylphosphonothioic dichloride (C6H5P(S)Cl2) and diethylamine (C4H11N).

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Procedure: Phenylphosphonothioic dichloride is added dropwise to a solution of diethylamine in an appropriate solvent, such as dichloromethane or toluene. The mixture is stirred for several hours to ensure complete reaction. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethyl-p-phenylphosphonothioic diamide follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The product is typically purified using industrial-scale techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-p-phenylphosphonothioic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonothioic group to a phosphine or phosphine oxide.

    Substitution: The diethylamine groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are usually conducted in anhydrous solvents under inert atmospheres.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions. The reactions are often carried out in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation can yield phosphonothioic acid derivatives.
  • Reduction can produce phosphine or phosphine oxide derivatives.
  • Substitution reactions can lead to a variety of substituted phosphonothioic diamides.

Scientific Research Applications

N,N’-Diethyl-p-phenylphosphonothioic diamide has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-p-phenylphosphonothioic diamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

N,N’-Diethyl-p-phenylphosphonothioic diamide can be compared with other similar compounds, such as:

    Phenylphosphonothioic dichloride: The precursor in its synthesis, which lacks the diethylamine groups.

    Diethylphosphonothioic acid: A related compound with a similar phosphonothioic group but different substituents.

    Phosphonothioic diamides: Other derivatives with different alkyl or aryl groups.

Uniqueness

The uniqueness of N,N’-Diethyl-p-phenylphosphonothioic diamide lies in its specific combination of a phenyl ring, phosphonothioic group, and diethylamine groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

6278-47-3

Molecular Formula

C10H17N2PS

Molecular Weight

228.30 g/mol

IUPAC Name

N-[ethylamino(phenyl)phosphinothioyl]ethanamine

InChI

InChI=1S/C10H17N2PS/c1-3-11-13(14,12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H2,11,12,14)

InChI Key

AHJMAIFQCPMLKD-UHFFFAOYSA-N

Canonical SMILES

CCNP(=S)(C1=CC=CC=C1)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.